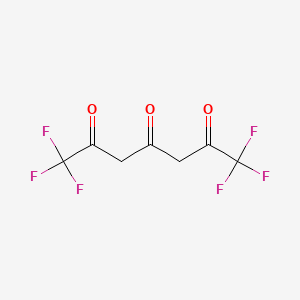

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione

Übersicht

Beschreibung

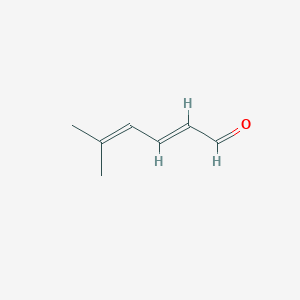

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a chemical compound . It is the simplest fluorinated 1,3,5-triketone .

Synthesis Analysis

A simple, convenient, and effective method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione on a preparative scale was developed . The compound was obtained by a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester and isolated as a solid monohydrate from the reaction mixture .Molecular Structure Analysis

The molecular structure of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione contains a total of 19 bonds; 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 3 ketones (aliphatic) .Chemical Reactions Analysis

Due to their polyfunctional nature and high reactivity, 1,3,5-triketones are versatile reaction partners in a variety of organic transformations . They are also valuable tridentate ligands in coordination chemistry, being able to coordinate both one and two metal ions per molecule .Wissenschaftliche Forschungsanwendungen

Metal Complexes and Coordination Chemistry

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione serves as a versatile ligand in the formation of metal complexes. These complexes play a crucial role in coordination chemistry. Researchers have synthesized various homo- and heterometallic complexes using HFHD as a building block . The ligand’s ability to aid in coordinative saturation of metal atoms makes it valuable in designing novel materials.

Fluorinated Organic Synthesis

HFHD finds applications in the synthesis of other fluorinated organic compounds. For instance, it serves as a precursor for the preparation of more complex molecules containing fluorine atoms. Researchers have used HFHD in reactions to obtain fluorinated organo alkali–metal complexes .

Safety and Hazards

Wirkmechanismus

Target of Action

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is primarily involved in the formation of metal complexes . It acts as a ligand, binding to various metal ions to form these complexes . The role of these complexes can vary widely, depending on the specific metal ion involved and the environmental context .

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds , where the metal ion and the compound share an electron pair . This results in the formation of stable metal complexes . The exact nature of these interactions and the resulting changes can depend on the specific metal ion involved .

Biochemical Pathways

Given its role in forming metal complexes, it’s likely that it could influence pathways where these metal ions play a crucial role .

Result of Action

The molecular and cellular effects of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione’s action largely depend on the nature of the metal complex formed. These complexes can have various roles, from catalyzing reactions to influencing the structure and function of proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione. For instance, the formation and stability of the metal complexes can be influenced by these factors .

Eigenschaften

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYCFRMFDLHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

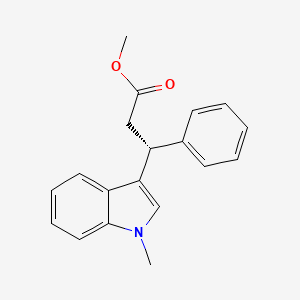

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene](/img/structure/B3266580.png)

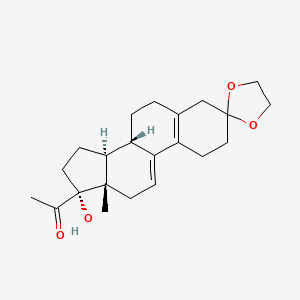

![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)